molecular formula C32H46O7 B162373 Milbemycin A4 CAS No. 51596-11-3

Milbemycin A4

Numéro de catalogue: B162373
Numéro CAS: 51596-11-3
Poids moléculaire: 542.7 g/mol
Clé InChI: VOZIAWLUULBIPN-LRBNAKOISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

La milbémycine A4 appartient à un groupe d'antibiotiques macrolides à 16 chaînons. Elle est produite par plusieurs espèces de Streptomyces, notamment Streptomyces bingchenggensis. Ces composés présentent d'excellentes activités acaricide, insecticide et anthelminthique. En raison de leur faible toxicité chez les mammifères, les milbémycines et leurs dérivés sont largement utilisés dans les domaines de l'agriculture, de la médecine et de la médecine vétérinaire .

Méthodes De Préparation

Extraction and Purification from Microbial Sources

Solvent-Based Extraction from Streptomyces Mycelium

The most common method for obtaining Milbemycin A4 involves solvent extraction from fermented Streptomyces mycelium. A standardized protocol involves the use of a mixed solvent system to isolate milbemycins A3 and A4, followed by chromatographic purification to separate the two isomers .

Key Steps in Solvent Extraction:

  • Mycelium Preparation : Dried Streptomyces mycelium (130 kg) containing 0.55% milbemycin A3 and 2.57% this compound is homogenized.

  • Primary Extraction : A mixture of n-heptane and acetone (6:1 v/v) is used to extract milbemycins at 30 rpm for 2 hours. Three successive extractions are performed to maximize yield .

  • Concentration : The combined filtrate is concentrated under reduced pressure at 55°C to reduce solvent volume by ~60%.

  • Ethanol Partitioning : The concentrate is partitioned with 85% ethanol to remove polar impurities, followed by pH adjustment to 9.5 using ammonia to precipitate non-target compounds .

  • Final Purification : A second partition with n-heptane-acetone (95:5 v/v) and dehydration with anhydrous magnesium sulfate yields a milbemycin extract containing 4.03% A3 and 20.12% A4, with extraction efficiencies of 84.0% and 89.7%, respectively .

Table 1: Extraction Efficiency of this compound

StepSolvent SystemYield (A4)Purity (A4)
Primary Extractionn-Heptane:Acetone89.7%2.57%
Ethanol Partitioning85% Ethanol85.2%18.4%
Final Purificationn-Heptane:Acetone89.7%20.12%

Biosynthesis via Fermentation

Strain Optimization in Streptomyces bingchenggensis

This compound is natively produced by Streptomyces bingchenggensis BC04 through a polyketide synthase (PKS)-driven pathway. Overexpression of the milR gene, a pathway-specific regulatory protein, enhances the transcription of biosynthetic operons (milA4-E and milF), leading to a 38% increase in milbemycin A3/A4 titers .

Fermentation Parameters:

  • Medium : Soybean meal, glucose, and calcium carbonate.

  • Temperature : 28°C with aerobic agitation.

  • Harvest Time : 7–10 days post-inoculation, optimized using high-performance liquid chromatography (HPLC) monitoring .

Chemical Derivatization and Functionalization

C-26 Position Modifications

This compound’s C-26 hydroxy group serves as a key site for chemical modifications to enhance bioactivity. A study demonstrated the synthesis of 26-substituted derivatives using 5-OTBDMS-26-OH-milbemycin A4 as an intermediate .

Synthetic Routes:

  • Acylation : Treatment with acetyl chloride (AcCl) or benzoyl chloride (BzCl) in the presence of triethylamine yields 26-O-acylated derivatives (e.g., compounds 12 and 13 ) .

  • Etherification : Reaction with methyl iodide (MeI) or benzyl bromide (BnBr) using Ag₂O as a catalyst produces 26-alkoxy derivatives (e.g., 14 and 15 ) .

  • Phosphorylation : Diethyl chlorophosphate introduces a phosphate group at C-26, yielding 16 with retained acaricidal activity .

Table 2: Reaction Conditions for C-26 Substitutions

Reaction TypeReagentCatalystYield (%)
AcylationAcCl/BzClEt₃N82–89
EtherificationMeI/BnBrAg₂O75–80
PhosphorylationClPO(OEt)₂Pyridine78

Oxidation to Milbemycin Oxime

Industrial-scale synthesis of milbemycin oxime, a derivative of A4, involves a two-step process:

  • Oxidation : this compound is oxidized using hypochlorite and a piperidine nitroxide radical catalyst in dichloromethane at −5–15°C for 0.5–4 hours, yielding milbemycin ketone .

  • Oximation : The ketone intermediate reacts with hydroxylamine hydrochloride in methanol/1,4-dioxane at 25–35°C for 10–16 hours, achieving a 90.6% yield of milbemycin oxime A4 .

Post-Synthesis Processing and Formulation

Stock Solution Preparation

For laboratory use, this compound is dissolved in dimethyl sulfoxide (DMSO) at concentrations tailored to experimental needs .

Table 3: Stock Solution Parameters

Concentration (mg/mL)DMSO Volume (mL)Molarity (mM)
11.84261
59.21325
1018.426410

Industrial-Scale Production Considerations

The transition from lab-scale to industrial production requires addressing solvent recovery, waste management, and process scalability. The patent US9598429B2 highlights the use of cost-effective hypochlorite oxidation and continuous batch processing to achieve a 22.6 kg batch yield of milbemycin oxime A4 with 20.04% purity .

Analyse Des Réactions Chimiques

La milbémycine A4 subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions contribuent à la formation des principaux produits. Des études détaillées sur ces réactions sont essentielles pour optimiser les procédés de production et améliorer les rendements.

4. Applications de la recherche scientifique

La milbémycine A4 a des applications diverses :

5. Mécanisme d'action

La milbémycine A4 exerce ses effets en se liant aux canaux chlorure dépendants du glutamate. Cette interaction perturbe le flux d'ions, ce qui entraîne une paralysie et la mort des parasites. La compréhension de ce mécanisme est essentielle pour optimiser l'utilisation thérapeutique.

Applications De Recherche Scientifique

Milbemycin A4 has diverse applications:

Mécanisme D'action

Milbemycin A4 exerts its effects by binding to glutamate-gated chloride channels. This interaction disrupts ion flow, leading to paralysis and death in parasites. Understanding this mechanism is crucial for optimizing therapeutic use.

Comparaison Avec Des Composés Similaires

La milbémycine A4 présente des similitudes avec les avermectines, un autre groupe d'antibiotiques macrolides. son mode d'action unique et son profil environnemental favorable le différencient. Des composés similaires comprennent la milbémycine A3 et d'autres dérivés de la milbémycine .

Activité Biologique

Milbemycin A4 is a potent compound belonging to the milbemycin family, which exhibits significant biological activity against various pathogens, particularly in the context of antifungal and antiparasitic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and recent research findings.

This compound functions primarily as an inhibitor of drug efflux in pathogenic fungi, particularly in Candida glabrata. The compound enhances the susceptibility of resistant strains to azole antifungals by blocking the action of ATP-binding cassette (ABC) transporters such as CgCDR1 and PDH1. These transporters are responsible for the efflux of azole drugs, which is a major mechanism of resistance in fungal pathogens. Studies have shown that this compound can decrease the minimum inhibitory concentration (MIC) of fluconazole and voriconazole by fourfold in clinical isolates of C. glabrata .

Table 1: Effect of this compound on Azole Susceptibility

PathogenAzole DrugMIC Reduction (fold)Concentration of this compound (µg/ml)
C. glabrataFluconazole42.5
C. glabrataVoriconazole42.5

Efficacy Against Fungal Pathogens

Research indicates that this compound not only enhances the efficacy of existing antifungals but also possesses intrinsic antifungal properties. In a study involving 28 clinical isolates of C. glabrata, this compound demonstrated significant inhibition of drug efflux, thereby increasing azole susceptibility and potentially leading to improved treatment outcomes for patients with drug-resistant infections .

Case Study: Clinical Isolates

In a study conducted by Silva et al., this compound was tested on various clinical isolates of C. glabrata. The results showed that at a concentration of 2.5 µg/ml, this compound effectively blocked the efflux of radiolabeled fluconazole and rhodamine 6G in azole-resistant strains, confirming its role as an efflux inhibitor . This effect was not observed in strains with deleted efflux pumps, indicating that its action is transporter-specific.

Synergistic Effects with Other Antifungals

This compound has been reported to exhibit synergistic effects when used in combination with other antifungal agents. For instance, studies have shown that it can enhance the efficacy of azoles against Candida albicans and Candida krusei, suggesting a potential for broader application in antifungal therapy .

Antiparasitic Activity

Beyond its antifungal properties, this compound also shows significant activity against various parasites. It has been utilized as a veterinary drug to combat nematodes and ectoparasites in livestock and pets. The compound's mechanism involves disrupting neuromuscular function in parasites, leading to paralysis and death .

Q & A

Basic Research Questions

Q. What are the established methodologies for characterizing the structural integrity of Milbemycin A4 in experimental samples?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to verify molecular weight and purity.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemical configuration, as minor structural deviations (e.g., hydroxyl group positioning) significantly impact bioactivity .
  • Include comparative analysis with reference standards from peer-reviewed studies to validate findings .

Q. What experimental controls are essential when assessing this compound’s anthelmintic activity in in vitro models?

Methodological Answer:

  • Use positive controls (e.g., ivermectin) and negative controls (vehicle-only treatments) to benchmark efficacy.
  • Replicate experiments across multiple parasite strains to account for genetic variability.
  • Standardize incubation times and dosages based on prior literature to ensure reproducibility .

Q. How can researchers design dose-response studies to evaluate this compound’s therapeutic window?

Methodological Answer:

  • Employ log-fold dilution series (e.g., 0.1–100 µM) to determine EC₅₀ values.
  • Integrate toxicity assays (e.g., mammalian cell viability tests) to assess selectivity indices.
  • Statistical tools like nonlinear regression models (e.g., GraphPad Prism) are recommended for curve fitting .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across different nematode species?

Methodological Answer:

  • Conduct meta-analyses of published datasets to identify confounding variables (e.g., parasite life stage, assay conditions).
  • Perform head-to-head comparative studies under standardized protocols, documenting environmental factors (temperature, pH) and parasite sourcing .
  • Apply multivariate statistical analysis (e.g., ANOVA with post-hoc tests) to isolate species-specific responses .

Q. What strategies optimize the synthesis of this compound analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Use semi-synthetic modification of the macrolide backbone, focusing on C5 and C13 hydroxyl groups, which are critical for receptor binding.
  • Employ computational docking studies (e.g., AutoDock Vina) to predict analog interactions with glutamate-gated chloride channels .
  • Validate synthetic yields and purity via tandem spectroscopic techniques (e.g., HPLC-NMR) .

Q. How can researchers investigate this compound resistance mechanisms in field-derived parasite isolates?

Methodological Answer:

  • Perform whole-genome sequencing of resistant vs. susceptible strains to identify mutations (e.g., in GluCl receptor subunits).
  • Use RNA interference (RNAi) or CRISPR-Cas9 knockouts to confirm gene targets.
  • Cross-reference findings with transcriptomic datasets to assess overexpression of detoxification enzymes (e.g., cytochrome P450s) .

Q. What methodologies are suitable for analyzing this compound’s environmental persistence in agricultural settings?

Methodological Answer:

  • Conduct soil half-life studies using liquid scintillation counting with radiolabeled this compound.
  • Monitor degradation products via high-resolution mass spectrometry (HRMS).
  • Integrate ecological risk assessments using species sensitivity distribution (SSD) models .

Q. Methodological Frameworks

Q. How to formulate a FINER-compliant research question for this compound studies?

Methodological Answer:

  • Feasible : Ensure access to validated bioassay models and analytical instrumentation.
  • Interesting : Address gaps (e.g., understudied mechanisms of action).
  • Novel : Explore hybrid analogs or combinatorial therapies.
  • Ethical : Adhere to animal welfare guidelines for in vivo studies.
  • Relevant : Align with global priorities like antiparasitic resistance .

Q. What statistical approaches mitigate bias in this compound pharmacokinetic studies?

Methodological Answer:

  • Use randomized block designs to control for inter-individual variability in in vivo models.
  • Apply Bayesian statistics to model parameter distributions (e.g., clearance rates).
  • Report effect sizes with 95% confidence intervals to avoid overinterpretation of small datasets .

Q. Data Presentation & Reproducibility

Q. How to ensure reproducibility of this compound bioactivity assays across labs?

Methodological Answer:

  • Publish detailed protocols (e.g., parasite culturing conditions, solvent formulations).
  • Share raw data and analysis scripts via repositories like Zenodo or Figshare.
  • Participate in inter-laboratory ring trials to harmonize methodologies .

Q. What are the best practices for presenting contradictory data in this compound manuscripts?

Methodological Answer:

  • Use funnel plots to visualize publication bias in meta-analyses.
  • Discuss limitations (e.g., assay sensitivity thresholds) transparently in the Discussion section.
  • Provide supplementary materials with outlier analyses and robustness checks .

Propriétés

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIAWLUULBIPN-LRBNAKOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052760
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51596-11-3
Record name Milbemycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51596-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milbemectin A4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILBEMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BSH89E55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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